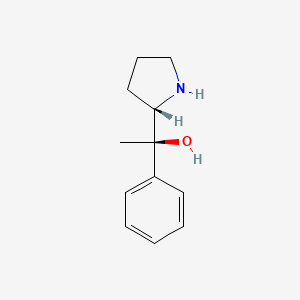
(R)-1-phenyl-1-((S)-pyrrolidin-2-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-phenyl-1-((S)-pyrrolidin-2-yl)ethanol is a chiral compound that features a phenyl group, a pyrrolidine ring, and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-phenyl-1-((S)-pyrrolidin-2-yl)ethanol typically involves the enantioselective reduction of the corresponding ketone. One common method is the asymmetric reduction of 1-phenyl-1-(pyrrolidin-2-yl)ethanone using chiral catalysts or reagents. For example, the use of chiral borane complexes or oxazaborolidine catalysts can facilitate the reduction under mild conditions, yielding the desired enantiomer with high enantiomeric excess.
Industrial Production Methods
Industrial production of ®-1-phenyl-1-((S)-pyrrolidin-2-yl)ethanol may involve similar asymmetric reduction techniques but on a larger scale. The choice of catalyst and reaction conditions is optimized for cost-effectiveness and scalability. Continuous flow reactors and other advanced manufacturing technologies may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
®-1-phenyl-1-((S)-pyrrolidin-2-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: Further reduction can yield different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3), pyridinium chlorochromate (PCC), and Dess-Martin periodinane.
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as tosyl chloride (TsCl) and thionyl chloride (SOCl2) can be used to convert the hydroxyl group into a good leaving group, facilitating substitution reactions.
Major Products
Oxidation: 1-phenyl-1-(pyrrolidin-2-yl)ethanone
Reduction: Various alcohol derivatives
Substitution: Halides, ethers, and other substituted products
Scientific Research Applications
®-1-phenyl-1-((S)-pyrrolidin-2-yl)ethanol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of ®-1-phenyl-1-((S)-pyrrolidin-2-yl)ethanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s chiral nature often plays a crucial role in its interactions and efficacy.
Comparison with Similar Compounds
Similar Compounds
- (S)-1-phenyl-1-(®-pyrrolidin-2-yl)ethanol
- 1-phenyl-1-(pyrrolidin-2-yl)ethanone
- 1-phenyl-1-(pyrrolidin-2-yl)ethane
Uniqueness
®-1-phenyl-1-((S)-pyrrolidin-2-yl)ethanol is unique due to its specific chiral configuration, which can result in distinct biological and chemical properties compared to its enantiomers and structurally similar compounds. This uniqueness makes it valuable in asymmetric synthesis and chiral resolution processes.
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
(1R)-1-phenyl-1-[(2S)-pyrrolidin-2-yl]ethanol |
InChI |
InChI=1S/C12H17NO/c1-12(14,11-8-5-9-13-11)10-6-3-2-4-7-10/h2-4,6-7,11,13-14H,5,8-9H2,1H3/t11-,12+/m0/s1 |
InChI Key |
CMBFPAOCIMBCTJ-NWDGAFQWSA-N |
Isomeric SMILES |
C[C@]([C@@H]1CCCN1)(C2=CC=CC=C2)O |
Canonical SMILES |
CC(C1CCCN1)(C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



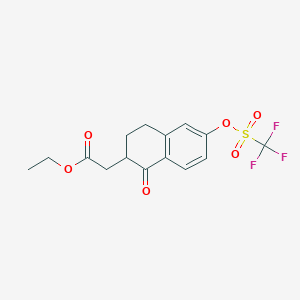
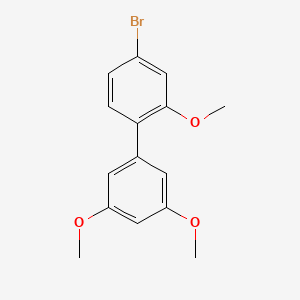
![(1S,3R)-Benzyl 1-amino-3-methyl-8-azaspiro[4.5]decane-8-carboxylate hcl](/img/structure/B14030811.png)
![2-(4-Chlorobenzyl)benzo[D][1,2]selenazol-3(2H)-one](/img/structure/B14030816.png)
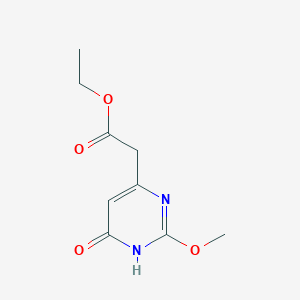


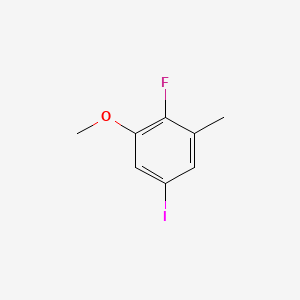

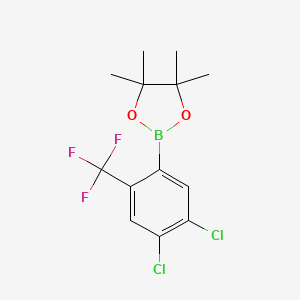
![Tert-butyl N-[(2E)-3-cyanoprop-2-EN-1-YL]carbamate](/img/structure/B14030862.png)
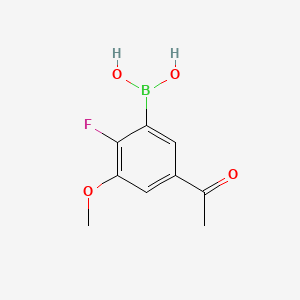
![(R)-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trimethylsilyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-5-ol](/img/structure/B14030879.png)
